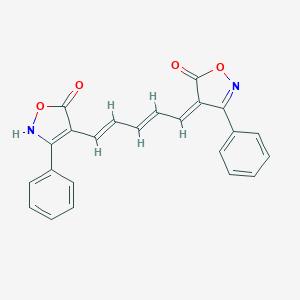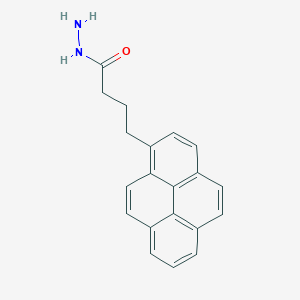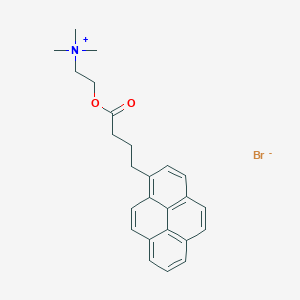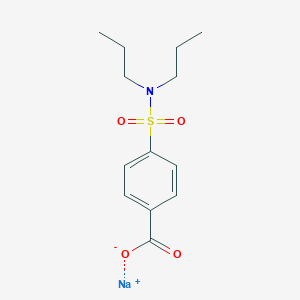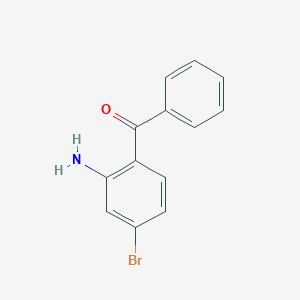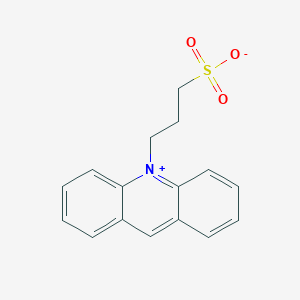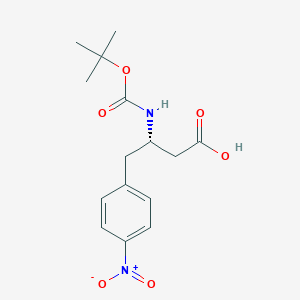
N-Desmethyl-Phenyltoloxamin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Phenyltoloxamine Hydrochloride is a compound related to the field of medicinal chemistry, particularly in the context of opioid receptors and analgesic drugs. While the provided papers do not directly discuss N-Desmethyl Phenyltoloxamine Hydrochloride, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be informative for a comprehensive analysis of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of chiral amino acids and the introduction of various alkyl and aryl substituents. For example, the paper on opioid kappa agonists describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to N-Desmethyl Phenyltoloxamine Hydrochloride . These compounds were synthesized with the goal of achieving a conformation similar to the known kappa agonist U-50488, indicating the importance of stereochemistry in the synthesis of pharmacologically active compounds.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as single-crystal X-ray diffraction analysis. For instance, the solid-state structure of N-desmethylnefopam hydrochloride, a metabolite of an analgesic drug, was elucidated using this method . The study revealed the conformation of the benzoxazocine ring and the relative positions of other functional groups, which are critical for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex and are often designed to achieve specific pharmacological effects. For example, the synthesis of hydrophobic derivatives of the glycopeptide antibiotic eremomycin involved Edman degradation followed by the introduction of hydrophobic substituents . These modifications were aimed at altering the compound's antibacterial activity, demonstrating how chemical reactions can be tailored to modify biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and conformational dynamics, can significantly affect their biological activity. The paper on N-desmethylnefopam hydrochloride provides insights into the compound's conformational equilibrium in solution, which is crucial for understanding its pharmacokinetic properties . Similarly, the mesomorphic properties of liquid crystalline compounds were studied to understand their phase behavior .
Wissenschaftliche Forschungsanwendungen
Ich habe eine gründliche Suche nach wissenschaftlichen Forschungsanwendungen von N-Desmethyl-Phenyltoloxamin-Hydrochlorid durchgeführt, aber leider sind die verfügbaren Informationen begrenzt. Die Suchergebnisse bieten hauptsächlich Optionen zum Kauf der Verbindung für Forschungszwecke, was auf ihre Verwendung in der Proteomikforschung hindeutet . Detaillierte Beschreibungen seiner einzigartigen Anwendungen in verschiedenen wissenschaftlichen Bereichen sind in den Suchergebnissen jedoch nicht ohne weiteres verfügbar.
Wirkmechanismus
Target of Action
The primary target of N-Desmethyl Phenyltoloxamine Hydrochloride is the H1 receptor . This receptor plays a crucial role in the body’s inflammatory response, and blocking it can help alleviate symptoms of conditions like allergic rhinitis, allergic conjunctivitis, and urticaria .
Mode of Action
As a first-generation H1 antihistamine , N-Desmethyl Phenyltoloxamine Hydrochloride interferes with the agonist activity of histamine at the H1 receptor . This interference attenuates inflammatory processes, providing relief from various allergic conditions .
Biochemical Pathways
It is known that the compound can cross the blood-brain barrier and cause tranquilizing effects at cns histamine receptors . This ability to potentiate the effects of analgesics may be explained in part by its chemical nature as a first-generation H1 antihistamine .
Pharmacokinetics
It is known that the compound is capable of crossing the blood-brain barrier .
Result of Action
The primary therapeutic use of N-Desmethyl Phenyltoloxamine Hydrochloride is as an adjuvant therapy in various combination products containing an analgesic . It is expected to potentiate the pain-relieving effect of the analgesic component of the product . This makes it useful for the temporary relief of minor aches and pains like headache, muscular aches, backaches, minor arthritis pain, common cold, toothaches, menstrual cramps, etc .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-benzylphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUOGRMRZMCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

